

Confirming the Molecular Structure of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Comparative Guide

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Compound of Interest

Compound Name:	6-(Methyl(phenyl)amino)nicotinaldehyde
Cat. No.:	B566913

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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of **6-(Methyl(phenyl)amino)nicotinaldehyde**, with a primary focus on X-ray crystallography as the definitive method.

While a dedicated single-crystal X-ray diffraction study for **6-(Methyl(phenyl)amino)nicotinaldehyde** is not publicly available, its structure can be confidently confirmed through a combination of spectroscopic methods, benchmarked against crystallographic data from structurally analogous compounds. This guide outlines the expected data from these techniques and compares it with experimental data from a closely related molecule, 2-N-phenylamino-3-nitro-6-methylpyridine, to provide a robust framework for structural validation.

Data Presentation: A Comparative Overview

The following table summarizes the expected analytical data for **6-(Methyl(phenyl)amino)nicotinaldehyde** and provides comparative X-ray crystallography data from a structurally similar compound. This allows for a comprehensive evaluation of the target molecule's structural features.

Analytical Technique	Parameter	Expected/Predicted Value for 6-(Methyl(phenyl)amino)nicotinaldehyde	Comparative Experimental Value (from 2-N-phenylamino-3-nitro-6-methylpyridine)
Mass Spectrometry	Molecular Ion (M+)	m/z 212.09	N/A
Key Fragments	m/z 183 ([M-CHO] ⁺), 105 ([C ₆ H ₅ NCH ₃] ⁺)	N/A	
¹ H NMR	Aldehyde Proton (-CHO)	~9.8 ppm (s)	N/A
Pyridine Ring Protons	~8.5 ppm (d), ~7.8 ppm (dd), ~6.8 ppm (d)	Pyridine Protons: 8.0-7.0 ppm	
Phenyl Ring Protons	~7.4-7.2 ppm (m)	Phenyl Protons: 7.5-7.3 ppm	
Methyl Protons (-NCH ₃)	~3.4 ppm (s)	N/A (has -NH-)	
¹³ C NMR	Aldehyde Carbonyl (C=O)	~192 ppm	N/A
Pyridine Ring Carbons	~160, 153, 138, 118, 108 ppm	Pyridine Carbons: ~155-110 ppm	
Phenyl Ring Carbons	~148, 129, 127, 126 ppm	Phenyl Carbons: ~140-120 ppm	
Methyl Carbon (-NCH ₃)	~40 ppm	N/A	
FT-IR Spectroscopy	Aldehyde C=O Stretch	~1700 cm ⁻¹	N/A
Aromatic C=C Stretch	~1600-1450 cm ⁻¹	1590, 1560, 1490 cm ⁻¹	
C-N Stretch	~1350-1250 cm ⁻¹	~1340 cm ⁻¹	

Aldehyde C-H Stretch	~2820, 2720 cm ⁻¹	N/A	
X-ray Crystallography	Dihedral Angle (Pyridine-Phenyl)	Predicted to be non-planar	2.90(14)°
C-N (amine) Bond Length	Predicted: ~1.40 Å	1.41 Å	

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Single-Crystal X-ray Crystallography

- **Crystal Growth:** Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
- **Data Collection:** A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded at various orientations.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled spectrum is

typically acquired to simplify the spectrum to single lines for each unique carbon atom.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

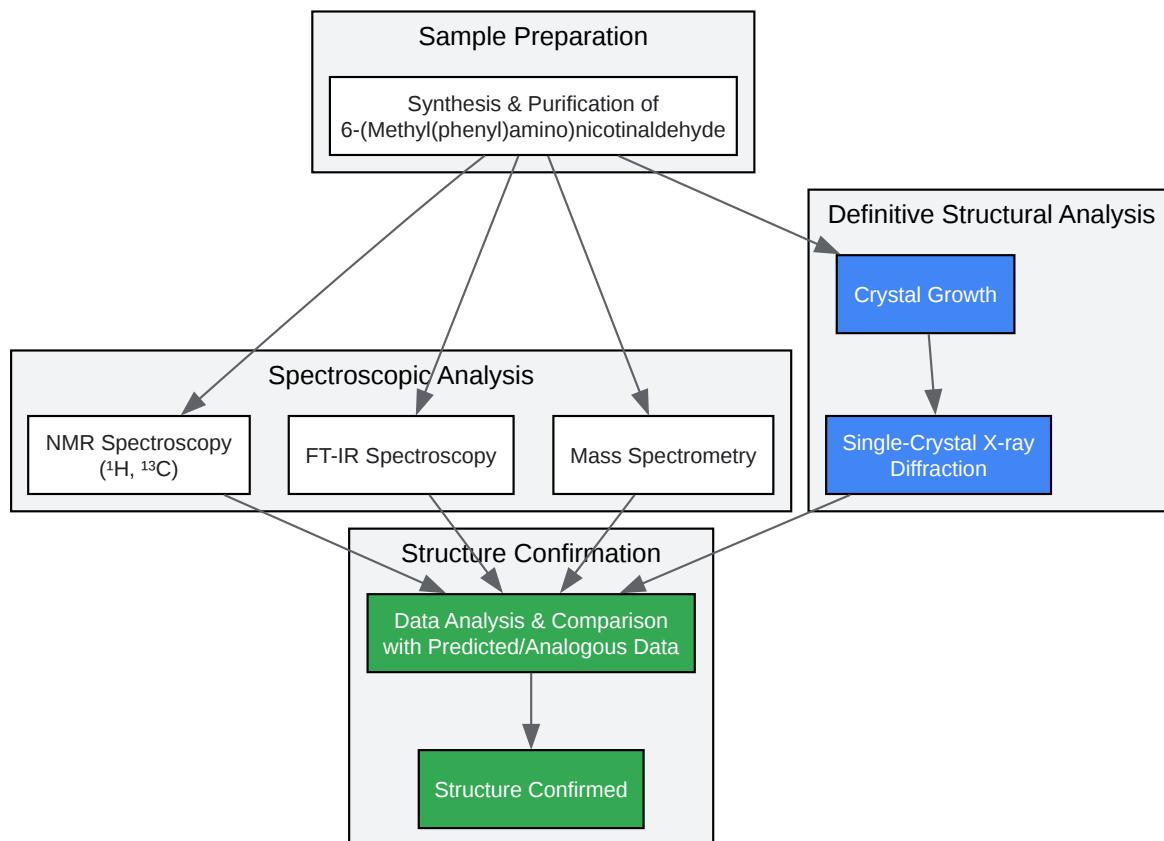
- Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
- Ionization: The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion, while EI is a high-energy technique that causes extensive fragmentation.
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

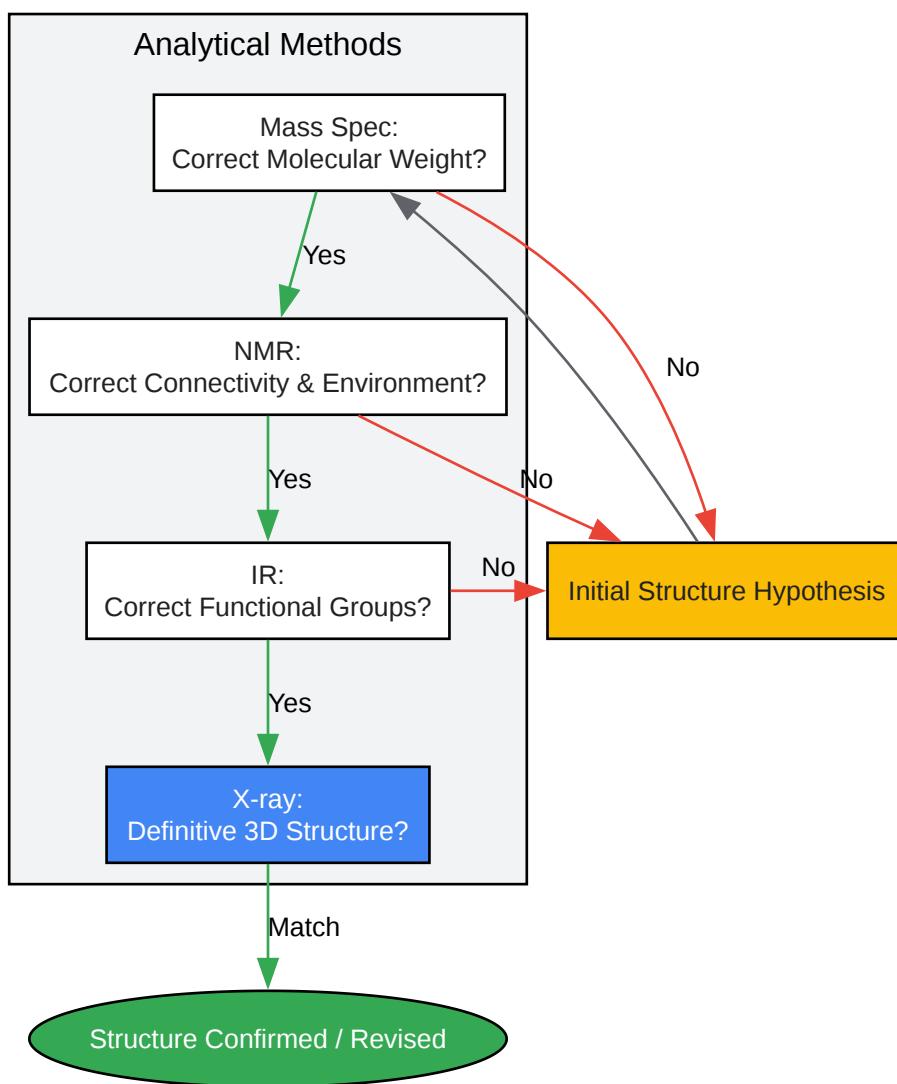
Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the structure of **6-(Methyl(phenyl)amino)nicotinaldehyde**.



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Workflow for Structural Elucidation



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Logical Flow for Structure Validation

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